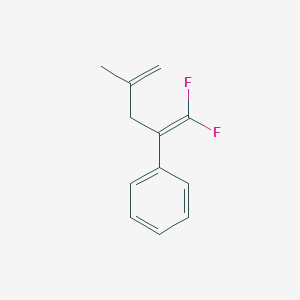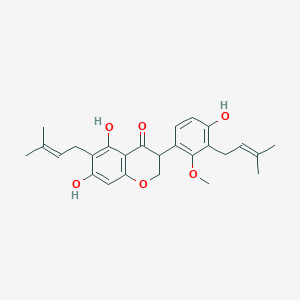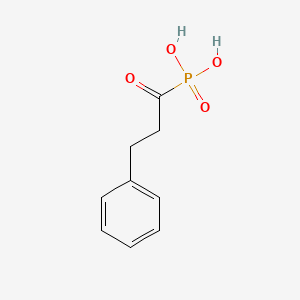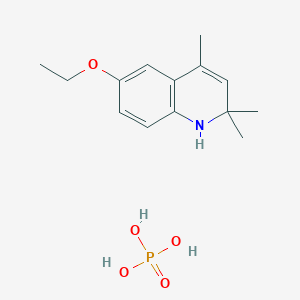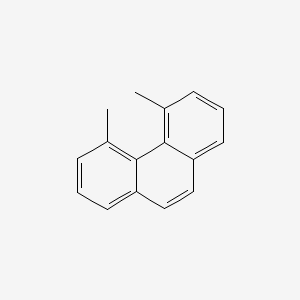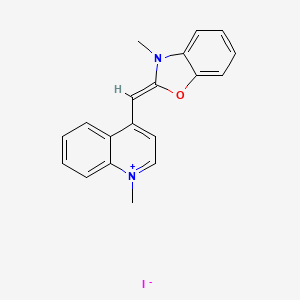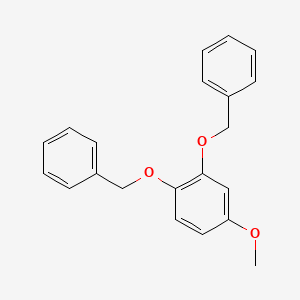
Benzene, 4-methoxy-1,2-bis(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-methoxy-1,2-bis(phenylmethoxy)-: is an organic compound with the molecular formula C21H20O3 . It is a derivative of benzene, where the hydrogen atoms are substituted with methoxy and phenylmethoxy groups. This compound is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- typically involves the etherification of benzene derivatives. One common method is the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenylmethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized benzene derivatives.
Reduction: Simpler benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- involves its interaction with various molecular targets. The methoxy and phenylmethoxy groups can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methoxy-4-(phenylmethyl)-: This compound has a similar structure but with only one methoxy group.
Benzene, 1-methoxy-4-(2-phenylethyl)-: Another similar compound with a phenylethyl group instead of phenylmethoxy.
Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)-: This compound has a cyano group, making it more reactive in certain conditions .
Uniqueness: Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- is unique due to its dual methoxy and phenylmethoxy groups, which provide distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
88755-15-1 |
|---|---|
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-methoxy-1,2-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-19-12-13-20(23-15-17-8-4-2-5-9-17)21(14-19)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
LRYSAWNMQJUJNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


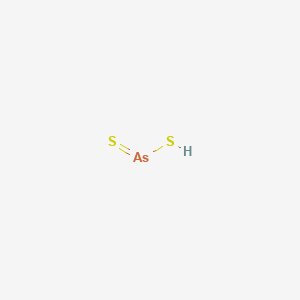
![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)
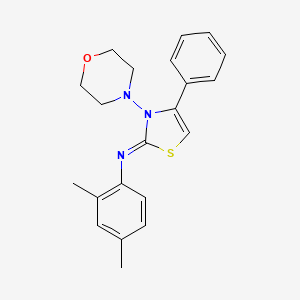
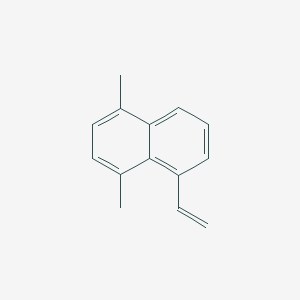
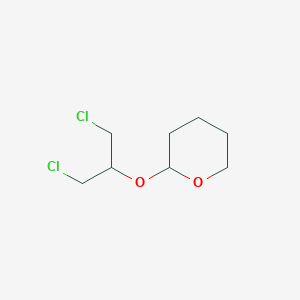
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
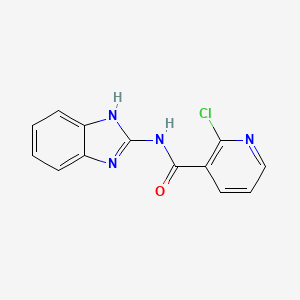
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
